6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one is an organic compound with the molecular formula C6H5IN2O and a molecular weight of 248.02 g/mol . This compound is a derivative of imidazole, a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The presence of an iodine atom at the 6th position of the pyrrolo[1,2-c]imidazole ring imparts unique chemical characteristics to this compound.
Preparation Methods
The synthesis of 6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one involves several steps:
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrole and imidazole derivatives.
Chemical Reactions Analysis
6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Cyclization and Functionalization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one can be compared with other similar compounds:
Imidazole Derivatives: Compounds like 1H-imidazole and 2-methylimidazole share the imidazole core but differ in their substituents and biological activities.
Pyrrole Derivatives: Compounds such as pyrrole and N-methylpyrrole have similar structures but lack the iodine atom and imidazole ring, leading to different chemical properties.
Other Halogenated Derivatives: Compounds like 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one and 6-bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one have similar structures but different halogen atoms, affecting their reactivity and biological activities.
Properties
Molecular Formula |
C6H5IN2O |
---|---|
Molecular Weight |
248.02 g/mol |
IUPAC Name |
6-iodo-1,2-dihydropyrrolo[1,2-c]imidazol-3-one |
InChI |
InChI=1S/C6H5IN2O/c7-4-1-5-2-8-6(10)9(5)3-4/h1,3H,2H2,(H,8,10) |
InChI Key |
LJKAAROXLAXMMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CN2C(=O)N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.